molecular formula C₈H₈N₄ B1155176 4-Amino-N-cyanobenzimidamide

4-Amino-N-cyanobenzimidamide

Cat. No.: B1155176
M. Wt: 160.18
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-cyanobenzimidamide is a high-purity organic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its specific molecular architecture makes it a key precursor in the synthesis of complex active pharmaceutical ingredients (APIs), most notably for the antiretroviral drug Rilpivirine . As a cyanamide derivative, this compound belongs to a class of chemicals known for their versatile reactivity, often behaving as a functional single-carbon fragment that can act as an electrophile or nucleophile in condensation reactions . This reactivity is exploited in the synthesis of various heterocyclic structures commonly found in pharmacologically active molecules. Cyanamide derivatives are frequently utilized in the design and development of DNA methyltransferase (DNMT) inhibitors for epigenetic research, kinase inhibitors, and other small-molecule therapeutics . Researchers value this compound for its utility in constructing guanidine and 2-aminoimidazole substructures, which are privileged motifs in drug discovery . The product is provided with comprehensive analytical data to ensure identity and purity for critical research applications. This characterization typically includes 1H-NMR, Mass Spectrometry, HPLC, IR, TGA, and a Certificate of Analysis (CoA) detailing purity and potency . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C₈H₈N₄

Molecular Weight

160.18

Origin of Product

United States

Synthetic Methodologies and Route Development for 4 Amino N Cyanobenzimidamide

Historical and Contemporary Approaches to Amidination Reactions

Amidination reactions, which form the basis for synthesizing the core structure of 4-Amino-N-cyanobenzimidamide, have a rich history and continue to be an area of active research. These methods primarily involve the reaction of a nitrile with an amine.

Pinner Reaction and its Adaptations for Benzimidamides

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic method for converting nitriles into amidines. wikipedia.org The reaction typically proceeds in two main steps. First, the nitrile reacts with an alcohol in the presence of a strong acid, usually anhydrous hydrogen chloride (HCl) gas, to form an imino ester salt, commonly known as a Pinner salt. wikipedia.orgsynarchive.comnrochemistry.com This intermediate is then treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgnrochemistry.com

The mechanism begins with the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. nih.gov The resulting Pinner salt is a stable intermediate that can often be isolated. wikipedia.org For the synthesis of benzimidamides, a benzonitrile derivative serves as the starting material.

Reaction Scheme: Classic Pinner Reaction for Amidines

Formation of Pinner Salt:

R-C≡N + R'-OH + HCl → [R-C(OR')=NH₂]⁺Cl⁻

Ammonolysis/Aminolysis:

[R-C(OR')=NH₂]⁺Cl⁻ + R''-NH₂ → R-C(NHR'')=NH + R'-OH + HCl

Adaptations of the Pinner reaction have been developed to improve its scope and efficiency. For instance, Lewis acids can be used to promote the reaction under milder conditions. nih.gov While the traditional Pinner reaction is acid-catalyzed, similar transformations can sometimes be achieved using base catalysis, which can be advantageous for nitriles that are unreactive under acidic conditions. wikipedia.org

Alternative Routes to N-Cyanobenzimidamides

While the Pinner reaction provides a foundational route, several alternative methods have been developed for the synthesis of amidines, including N-cyanobenzimidamides. These methods often offer advantages in terms of substrate scope, reaction conditions, or functional group tolerance.

One common strategy involves the direct nucleophilic addition of amines to nitriles, which can be catalyzed by various reagents. researchgate.net For the specific synthesis of N-cyanoamidines, this would involve the addition of cyanamide (B42294) to a nitrile. Another approach involves the reaction of N-substituted 5H-tetrazoles, which undergo cycloreversion to provide N-metalated cyanamides that can react with electrophiles. organic-chemistry.org Additionally, readily available carboxylic acids can be converted into N-acylcyanamides, which can serve as precursors for further transformations. organic-chemistry.org

Targeted Synthesis of this compound

The specific synthesis of this compound requires careful consideration of how to introduce the amino group onto the aromatic ring without interfering with the amidine formation.

Strategies for Incorporating the 4-Amino Moiety

There are two primary retrosynthetic strategies for incorporating the 4-amino group:

Starting with a Pre-functionalized Aromatic Ring: The most direct approach is to begin with a commercially available or readily synthesized benzonitrile that already contains the amino group or a precursor. 4-Aminobenzonitrile (B131773) is a common starting material for such syntheses. ajol.info The amino group is a key functional handle that can be carried through the synthetic sequence to form the N-cyanobenzimidamide.

Late-Stage Functionalization: An alternative strategy involves introducing the amino group at a later stage in the synthesis. This often involves starting with a benzonitrile bearing a group that can be converted to an amine, such as a nitro group (e.g., 4-nitrobenzonitrile). The N-cyanobenzimidamide core is synthesized first, followed by the reduction of the nitro group to the desired 4-amino moiety. This approach is common in multi-step syntheses where the amino group might be incompatible with earlier reaction conditions. nih.gov For example, the reduction of a nitro group is often achieved using reagents like iron in acetic acid. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the solvent, temperature, catalyst, and molar ratios of reactants.

The efficiency of amidation and related coupling reactions is highly dependent on the solvent used. analis.com.my For instance, some carbodiimide-mediated reactions perform better in dichloromethane (DCM), while others are more efficient in tetrahydrofuran (THF). analis.com.my Temperature also plays a significant role; increasing the temperature can increase the rate of reaction and product yield, although excessive heat can lead to degradation and side products. analis.com.my

A systematic approach to optimization involves screening different conditions, as illustrated in the hypothetical data table below, which is based on common optimization strategies for amidation reactions.

EntrySolventCoupling AgentTemperature (°C)Molar Ratio (Nitrile:Amine:Agent)Yield (%)
1DCMEDC.HCl251:1:1.245
2THFEDC.HCl251:1:1.260
3THFEDC.HCl601:1:1.275
4THFEDC.HCl601:1:1.588
5DMFHATU251:1:1.272

This table is illustrative and represents a typical optimization process for related chemical syntheses.

The use of additives, such as 4-dimethylaminopyridine (DMAP), can also influence reaction efficiency. analis.com.my Ultimately, a successful synthesis relies on a carefully optimized protocol that balances reaction rate, yield, and purity while minimizing side reactions.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a primary goal. Water is an ideal green solvent, and reactions are increasingly being designed to proceed in aqueous media. nih.govresearchgate.net Other less toxic and recyclable solvents are also preferred. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts are used in small amounts and can be recycled. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov

Waste Prevention: The best strategy is to prevent the formation of waste in the first place, rather than treating it after it has been created. nih.gov

For the synthesis of this compound, this could involve developing a catalyst-assisted, one-pot reaction in a green solvent like water or ethanol, thereby reducing the number of work-up and purification steps and minimizing solvent waste. semanticscholar.org

Precursor and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound logically commences with precursors that contain the core aminobenzonitrile scaffold. The reactivity of both the amino and nitrile functionalities must be carefully managed throughout the synthetic sequence to achieve the desired final product.

4-Aminobenzonitrile serves as a key starting material for the synthesis of this compound. The presence of both a nucleophilic amino group and an electrophilic nitrile group on the same aromatic ring presents both opportunities and challenges in synthetic design.

The nitrile group of 4-aminobenzonitrile can undergo a variety of transformations to build the desired imidamide structure. One common reaction of nitriles is their conversion to imidates through the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol provides an imidate hydrochloride, which can be a versatile intermediate. For instance, passing anhydrous hydrogen chloride gas through a solution of a nitrile in an alcohol yields the corresponding imidate salt. This intermediate can then potentially be reacted further to introduce the N-cyanoamino group.

Alternatively, the nitrile can be converted into an amidine. This can be achieved by reacting the nitrile with ammonia or an amine, a reaction that can be catalyzed by various reagents, including mercaptocarboxylic acids. These methods, however, often require elevated temperatures.

The reactivity of the amino group in 4-aminobenzonitrile is that of a typical aromatic amine. It is nucleophilic and can react with a variety of electrophiles. This reactivity must be considered when planning synthetic steps that target the nitrile group, as undesired side reactions at the amino group can occur.

Given the reactivity of the amino group, its protection is a crucial consideration in the synthesis of this compound. Protecting the amino group prevents it from reacting with electrophilic reagents intended for the transformation of the nitrile group.

Common protecting groups for amines include acetyl (Ac), benzyloxycarbonyl (Cbz or Z), and tert-butyloxycarbonyl (Boc) groups. These groups convert the nucleophilic amine into a less reactive amide or carbamate. The choice of protecting group depends on its stability to the reaction conditions required for subsequent steps and the ease of its removal once its protective function is no longer needed. For example, the Boc group is stable under a wide range of non-acidic conditions and can be readily removed with acid.

The following table summarizes some common protecting groups for amines and their removal conditions:

Protecting GroupStructureIntroduction ReagentRemoval Conditions
Acetyl (Ac)-COCH₃Acetic anhydride or acetyl chlorideAcidic or basic hydrolysis
Benzyloxycarbonyl (Cbz)-C(O)OCH₂C₆H₅Benzyl chloroformateCatalytic hydrogenation (H₂/Pd)
tert-Butyloxycarbonyl (Boc)-C(O)OC(CH₃)₃Di-tert-butyl dicarbonateStrong acid (e.g., trifluoroacetic acid)

The nitrile group itself generally does not require protection as it is relatively stable under many reaction conditions. However, its electrophilic character means it will react with strong nucleophiles.

A plausible synthetic route to this compound could involve the following key transformations, highlighting the interplay of precursor reactivity and protecting group strategy:

Protection of the amino group of 4-aminobenzonitrile.

Conversion of the nitrile to an amidine or a related intermediate. For example, conversion to a thioamide followed by reaction with cyanamide in the presence of a promoter like a silver salt has been shown to produce N-cyanoamidines. nih.gov

Deprotection of the amino group to yield the final product.

Stereochemical Considerations in this compound Synthesis

While this compound itself does not possess any chiral centers, stereoisomerism can arise in its synthetic intermediates, particularly those containing a carbon-nitrogen double bond (C=N). Imidates and amidines, which are potential intermediates, can exist as E/Z geometric isomers due to restricted rotation around the C=N bond. pearson.comlew.ro

The configuration of these isomers can sometimes be controlled by the reaction conditions or the nature of the substituents. It is important to consider the potential for the formation of these isomers and to have methods for their separation or selective synthesis if necessary. The final N-cyanobenzimidamide product could also potentially exist as E/Z isomers.

The table below outlines the types of isomerism that may be encountered in the intermediates:

Intermediate ClassType of IsomerismStructural Feature
ImidatesE/Z IsomerismC=N double bond
AmidinesE/Z IsomerismC=N double bond

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and distinguish between these isomers.

Chemical Reactivity and Mechanistic Investigations of 4 Amino N Cyanobenzimidamide

Reactivity of the Benzimidamide Moiety

The benzimidamide core of 4-Amino-N-cyanobenzimidamide is a critical determinant of its chemical character, featuring distinct sites for both nucleophilic and electrophilic attack, and the potential for tautomeric and isomeric transformations.

The benzimidamide functional group possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms of the imidamide can act as nucleophilic centers due to the presence of lone pairs of electrons. researchgate.net Conversely, the imine carbon is electrophilic, a consequence of the electron-withdrawing effects of the adjacent nitrogen atoms. This inherent polarity makes the benzimidamide moiety susceptible to attack by a variety of reagents. Nucleophiles will preferentially target the electrophilic carbon, initiating addition reactions, while electrophiles will react with the nitrogen atoms. nih.gov The specific site of electrophilic attack can be influenced by steric hindrance and the electronic environment of the molecule.

Table 1: Predicted Nucleophilic and Electrophilic Sites in this compound

SiteTypeRationale
Imidamide Nitrogen AtomsNucleophilicPresence of lone pair electrons.
Imine Carbon AtomElectrophilicElectron-deficient due to adjacent electronegative nitrogen atoms.
Aromatic Amino NitrogenNucleophilicLone pair of electrons available for donation.
Cyano Group CarbonElectrophilicPolarization of the carbon-nitrogen triple bond.
Cyano Group NitrogenNucleophilicLone pair of electrons.

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pertinent feature of molecules containing the benzimidamide scaffold. encyclopedia.pubnih.gov In this compound, prototropic tautomerism can occur through the migration of a proton between the nitrogen atoms of the imidamide group. This results in different tautomeric forms with distinct patterns of single and double bonds. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. core.ac.uk While specific studies on this compound are not prevalent, research on related benzimidazole (B57391) derivatives indicates that such tautomeric equilibria are common and can significantly impact the molecule's chemical and biological properties. nih.gov

Isomerization, particularly E/Z isomerization around the carbon-nitrogen double bond, is another potential transformation for the benzimidamide moiety. The energy barrier for this isomerization will determine the stability and relative abundance of each isomer under given conditions.

Transformations Involving the Cyano Group

The N-cyano group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, most notably hydrolysis and cycloaddition reactions.

The cyano group is susceptible to hydrolysis under both acidic and basic conditions. youtube.comyoutube.comyoutube.com Acid-catalyzed hydrolysis typically proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom. This leads to the formation of a carboxamide, which can be further hydrolyzed to a carboxylic acid and ammonia (B1221849) or an amine. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the cyano group. The rate and outcome of the hydrolysis of the N-cyano group in this compound would be dependent on the specific reaction conditions. Solvolysis reactions with other nucleophilic solvents, such as alcohols, can also occur, leading to the formation of corresponding imidates.

The cyano group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, a powerful method for the synthesis of five-membered heterocyclic rings. uchicago.edulibretexts.orgmdpi.com For instance, the reaction of an N-cyano compound with an azide (B81097) can lead to the formation of a tetrazole ring. Similarly, reaction with nitrile oxides can yield oxadiazoles. The feasibility and regioselectivity of such cycloaddition reactions with this compound would depend on the electronic nature of the 1,3-dipole and the reaction conditions employed. Studies on related 2-cyanoacetamidines have demonstrated their utility in cycloaddition reactions to form complex heterocyclic systems. nih.govresearchgate.net

Reactivity of the Aromatic Amino Group

The 4-amino group on the benzoyl moiety is a powerful activating group, significantly influencing the reactivity of the aromatic ring and also participating in reactions characteristic of primary arylamines. This amino group enhances the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Furthermore, the amino group itself is nucleophilic and can undergo a range of reactions. These include acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization with nitrous acid to form a diazonium salt. This diazonium salt is a versatile intermediate that can be converted into a wide array of other functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions. The presence of the electron-withdrawing benzimidamide and cyano groups may modulate the reactivity of the aromatic amino group to some extent.

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Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and imidamide groups. The aromatic protons on the benzene (B151609) ring would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the amino (-NH₂) protons can be broad and their position may vary depending on the solvent and concentration. The proton of the N-H group in the imidamide moiety is also expected to be observable.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals are expected for the two types of aromatic carbons (those bearing a substituent and those with a hydrogen atom), the carbon of the cyano group (-C≡N), and the carbon of the imidamide group (-C(NH)NHCN). The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-withdrawing cyano and imidamide functionalities.

Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Amino-N-cyanobenzimidamide (Predicted values based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -NH₂)6.6 - 6.8113 - 115
Aromatic C-H (ortho to -C(NH)NHCN)7.6 - 7.8128 - 130
Aromatic C (ipso to -NH₂)-150 - 152
Aromatic C (ipso to -C(NH)NHCN)-120 - 122
Imidamide C-155 - 160
Cyano C-117 - 119
Amino NH₂4.0 - 5.0 (broad)-
Imidamide NH7.0 - 8.0 (broad)-

To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily show a correlation between the two adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic C-H groups by correlating them with their attached protons.

The chemical shifts of labile protons, such as those in the amino (-NH₂) and imidamide (-NH) groups, are highly sensitive to the solvent environment and temperature.

Solvent Effects: In protic solvents like DMSO-d₆ or methanol-d₄, hydrogen bonding between the solvent and the N-H protons of this compound would lead to downfield shifts of these proton signals compared to their positions in a non-polar solvent like chloroform-d. The specific solvent can also influence the chemical shifts of the aromatic protons and carbons to a lesser extent.

Temperature Effects: Variable temperature NMR studies can provide insights into dynamic processes such as proton exchange and restricted rotation. For this compound, increasing the temperature would likely lead to faster exchange of the amino and imidamide protons with any residual water in the solvent, resulting in broader and potentially coalesced signals. Conversely, at lower temperatures, these exchange processes would slow down, leading to sharper signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. The interpretation of these spectra relies on the characteristic vibrational frequencies of different functional groups.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

Amino Group (-NH₂): The amino group is expected to show symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would also be expected around 1600-1650 cm⁻¹.

Cyano Group (-C≡N): A sharp and typically strong absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2260 cm⁻¹. The intensity of this band can be strong in the Raman spectrum.

Imidamide Group (-C(NH)NHCN): This group will have several characteristic vibrations. The C=N stretching vibration is expected to appear in the 1600-1680 cm⁻¹ region. The N-H stretching vibrations of the imidamide group will likely overlap with those of the amino group in the 3300-3500 cm⁻¹ region. N-H bending vibrations will also be present in the fingerprint region.

Characteristic Vibrational Frequencies for this compound (Predicted values based on analogous compounds)

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Amino (-NH₂)Asymmetric N-H Stretch~3450~3450
Symmetric N-H Stretch~3350~3350
N-H Scissoring~1620Weak
Cyano (-C≡N)C≡N Stretch~2230Strong, ~2230
Imidamide (-C(NH)NHCN)N-H Stretch3300-3400 (overlapping)3300-3400 (overlapping)
C=N Stretch~1650~1650
N-H Bend~1580~1580
Aromatic RingC-H Stretch3000-31003000-3100
C=C Stretch1500-16001500-1600

The presence of both hydrogen bond donors (-NH₂) and acceptors (C=N, -C≡N) in this compound suggests that intermolecular hydrogen bonding will play a significant role in the solid state and in concentrated solutions. These interactions can be probed by vibrational spectroscopy.

In the solid-state IR spectrum, the N-H stretching bands are expected to be broader and shifted to lower frequencies compared to the gas phase or in a dilute solution in a non-polar solvent. This red shift is a direct consequence of the weakening of the N-H bonds due to their involvement in hydrogen bonding. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds. Similarly, the vibrational frequencies of the acceptor groups (C=N and C≡N) may also be slightly perturbed upon hydrogen bond formation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring and the conjugated system.

The presence of the electron-donating amino group and the electron-withdrawing imidamide and cyano groups will significantly influence the electronic structure and thus the UV-Vis absorption spectrum. The amino group will act as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The conjugation of the imidamide and cyano groups with the aromatic ring will further extend the π-system, leading to additional red shifts.

It is anticipated that this compound will exhibit at least two main absorption bands in the UV region. A strong absorption band, likely corresponding to a π → π* transition of the entire conjugated system, is expected in the range of 250-350 nm. A second, possibly weaker, band at a shorter wavelength may also be present. The exact position and intensity of these bands will be dependent on the solvent polarity, with more polar solvents potentially causing shifts in the absorption maxima. For a related compound, 4-aminobenzamide (B1265587), UV-Vis spectra have been recorded, which can serve as a reference.

Electronic Transitions and Chromophoric Analysis

The electronic absorption characteristics of aromatic compounds are dictated by the nature of their chromophoric and auxochromic groups. In this compound, the core chromophore is the benzene ring, substituted with an amino group (-NH₂) and an N-cyanobenzimidamide group. The presence of these substituents, particularly the amino group with its lone pair of electrons and the conjugated system extending through the benzimidamide moiety, is expected to give rise to specific electronic transitions.

The absorption spectrum is anticipated to be characterized by π → π* transitions, common to aromatic systems, and n → π* transitions, involving the non-bonding electrons of the nitrogen and potential oxygen atoms if hydrolysis occurs. nih.gov The amino group acts as a powerful auxochrome, which can cause a bathochromic (red) shift of the absorption bands of the benzene ring. The molecular orbitals of auxochromes like the amino group and the conjugated π-bonds of the phenyl ring contribute significantly to these electronic transitions. nih.gov In analogous compounds such as 4-amino-N-[2-(diethylamino)ethyl]benzamide, high-intensity bands are observed which are attributed to n → π* electronic transitions. nih.gov Theoretical studies on similar structures also analyze n(N) → π* transitions to understand the electronic spectra. researchgate.net

Table 1: Anticipated Electronic Transitions for this compound

Transition Type Involved Orbitals Contributing Functional Groups Expected Spectral Region
π → π* π bonding to π* anti-bonding Phenyl ring, C=N bond UV Region (200-300 nm)

Solvent Effects and pH-Dependent Spectral Changes

The photophysical properties of molecules like this compound are often sensitive to the surrounding environment, leading to changes in their absorption and emission spectra. These phenomena are known as solvatochromism and are dependent on the polarity of the solvent.

Solvent Effects: The interaction between the solute molecule and solvent molecules can alter the energy gap between the ground and excited states. For polar molecules, an increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption maximum (λmax) for π → π* transitions, a phenomenon known as positive solvatochromism. biointerfaceresearch.comscispace.com Conversely, n → π* transitions often exhibit a hypsochromic (blue) shift with increasing solvent polarity. nih.gov Studies on various dyes show that λmax can shift significantly when moving between solvents like methanol (B129727), chloroform, and DMF. biointerfaceresearch.com For example, in some aminoazobenzene dyes, a bathochromic shift is observed in solvents with high proton acceptor ability and dipolarity/polarizability. scispace.com The nitrile group (C≡N) in related molecules like 4-cyanophenylalanine also shows spectral shifts in wavenumber depending on the solvent composition, indicating its sensitivity to the local environment. nih.gov It is known that the intensity, shape, and maximum absorption wavelength of a dye's absorption band in solution are strongly dependent on solvent-solute interactions. scispace.com

pH-Dependent Spectral Changes: The presence of the basic amino group and potentially acidic protons on the imidamide nitrogen suggests that the spectral properties of this compound would be pH-dependent. Protonation of the amino group at low pH would alter the electronic structure of the molecule. This change can significantly affect the absorption and fluorescence spectra. For instance, in pyrazole-substituted cyanine dyes, pH-dependent changes in fluorescence lifetime are observed, corresponding to pH-sensitive and non-pH-sensitive species. nih.gov Similarly, pyridylmethyl-4-amino-1,8-naphthalimides act as fluorescent "off-on" switches sensitive to pH changes. researchgate.net It is expected that protonation of the 4-amino group would lead to a hypsochromic shift (blue shift) in the absorption spectrum, as the electron-donating ability of the substituent is diminished.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can distinguish between ions with very close nominal masses. nih.gov This high mass accuracy, typically in the parts-per-million (ppm) range, allows for the calculation of a unique molecular formula. nih.gov For this compound, HRMS would be used to confirm its elemental formula of C₈H₈N₄.

Table 2: Exact Mass Calculation for this compound

Molecular Formula Isotope Atomic Mass (Da) Count Total Mass (Da)
C₈H₈N₄ ¹²C 12.000000 8 96.000000
¹H 1.007825 8 8.062600
¹⁴N 14.003074 4 56.012296

| Monoisotopic Mass | | | | 160.07490 |

Fragmentation Pathways and Mechanistic Insights

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides valuable insights into the structure of a molecule by analyzing its fragmentation patterns. The fragmentation of this compound would depend on the ionization method used, such as Collision-Induced Dissociation (CID) or Electron-Capture Dissociation (ECD). nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would undergo a series of fragmentation reactions. Based on the fragmentation of analogous structures like 4-aminobenzamide and other N-substituted amides, several key pathways can be proposed. nist.govnih.gov

Loss of the Cyanamide (B42294) Group: A likely initial fragmentation could be the cleavage of the N-CN bond, leading to the loss of a neutral cyanamide molecule (CH₂N₂) or a cyanamide radical (•CN₂H), resulting in a prominent aminobenzimidoyl cation.

Amine-related Fragmentations: The 4-aminobenzoyl moiety is expected to produce characteristic fragments. A common fragmentation for primary amides is the loss of ammonia (B1221849) (NH₃). nih.gov Cleavage of the C(O)-N bond could lead to the formation of the 4-aminobenzoyl cation (m/z 120). This ion is a major peak in the mass spectrum of 4-aminobenzamide. nih.gov

Ring-related Fragmentations: Subsequent fragmentation of the 4-aminobenzoyl cation could involve the loss of carbon monoxide (CO) to yield an ion at m/z 92, corresponding to the anilinium cation.

Table 3: Proposed Key Mass Spectrometry Fragments for this compound

m/z (Proposed) Proposed Ion Structure Possible Fragmentation Pathway
161.0822 [C₈H₈N₄+H]⁺ Protonated molecule
120.0447 [C₇H₆NO]⁺ Loss of NCNH₂ from [M+H]⁺

X-ray Crystallography for Solid-State Structure (if available for analogues)

Crystal Packing and Intermolecular Interactions

The crystal structure of an analogue, 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate , reveals key interaction patterns. researchgate.net This compound crystallizes in the orthorhombic space group P2₁2₁2. researchgate.net The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds, specifically N–H···O and O–H···O interactions involving the amino groups, amide groups, and the water molecule of hydration. researchgate.net

Another relevant analogue is N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide . Its structure was established using single-crystal X-ray diffraction, crystallizing in the orthorhombic space group P2₁2₁2₁. mdpi.com A notable feature is the strong twist of the carbonyl group's axis relative to the aromatic plane. mdpi.com Intermolecular contacts also play a role in the crystal lattice of this molecule. mdpi.com

For a compound like [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide , which contains a cyanoguanidine moiety, the crystal structure is stabilized by both inter- and intramolecular hydrogen bonds. nih.gov These examples collectively suggest that the crystal structure of this compound would be heavily influenced by hydrogen bonding involving the amino group and the N-H protons of the imidamide group, likely forming dimers or extended networks in the solid state.

Table 4: Crystallographic Data for the Analogue 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate

Parameter Value Reference
Chemical Formula C₁₄H₁₆N₄O₃ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P2₁2₁2 researchgate.net
a (Å) 8.0968(7) researchgate.net
b (Å) 16.6829(17) researchgate.net
c (Å) 5.3097(5) researchgate.net
V (ų) 717.22(12) researchgate.net
Z 2 researchgate.net
Temperature (K) 293(2) researchgate.net

Conformational Analysis in the Solid State

A comprehensive conformational analysis of this compound in the solid state is contingent upon the availability of empirical data from techniques such as X-ray crystallography and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide precise atomic coordinates and information about the intermolecular interactions within the crystal lattice, which collectively define the molecule's conformation in the solid phase.

Despite a thorough search of publicly available scientific databases and literature, no specific crystallographic or solid-state NMR data for this compound could be located. The absence of these foundational experimental results precludes a detailed discussion and the generation of data tables concerning its solid-state structure, including parameters such as bond lengths, bond angles, torsion angles, and crystal packing information.

Such an analysis would typically involve:

Intermolecular Interaction Analysis: Examination of the crystal packing to identify and characterize non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial in stabilizing the solid-state conformation.

Polymorphism Screening: Investigating whether this compound can exist in different crystalline forms (polymorphs), which could exhibit distinct conformational and physicochemical properties.

Solid-State NMR (ssNMR) Spectroscopy: To probe the local chemical environment of specific nuclei (e.g., 13C, 15N, 1H) within the solid material. ssNMR can provide information about molecular dynamics, conformational heterogeneity, and internuclear distances, complementing the static picture provided by X-ray diffraction.

Without access to the primary research data from these analytical techniques for this compound, a scientifically accurate and detailed account of its conformational analysis in the solid state cannot be furnished at this time. Further experimental investigation is required to elucidate the solid-state structure of this compound.

Theoretical and Computational Chemistry Studies of 4 Amino N Cyanobenzimidamide

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule at the atomic and electronic levels. For 4-Amino-N-cyanobenzimidamide, such studies would provide invaluable insights into its reactivity, stability, and intermolecular interactions.

Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbitals, NBO)

An analysis of the electronic structure would involve the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis would further elucidate the bonding characteristics, including donor-acceptor interactions, hybridization, and the nature of the covalent and non-covalent bonds within the molecule.

No specific data on HOMO-LUMO energies or NBO analysis for this compound is currently available in published research.

Charge Distribution and Electrostatic Potentials (MEP)

The charge distribution within this compound would be crucial for predicting its behavior in chemical reactions. A Molecular Electrostatic Potential (MEP) map would visually represent the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how the molecule interacts with other chemical species.

Specific charge distribution values and MEP maps for this compound have not been reported in the scientific literature.

Aromaticity and Resonance Effects

The benzimidamide core of the molecule suggests the presence of an aromatic system. Aromaticity studies, using methods such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would quantify the degree of aromatic character of the benzene (B151609) ring and investigate how the amino and N-cyanobenzimidamide substituents influence this property. Resonance effects would also be analyzed to understand the delocalization of electrons across the molecule, which impacts its stability and reactivity.

Quantitative aromaticity indices and detailed analysis of resonance structures for this compound are not available.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is key to understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties.

Torsional Scans and Energy Minima Identification

A potential energy surface (PES) scan, particularly through torsional scans around key rotatable bonds (e.g., the C-N bonds), would identify the stable conformers (energy minima) and the transition states (saddle points) connecting them. This analysis would reveal the preferred spatial arrangement of the functional groups and the energy barriers for conformational changes.

There are no published studies detailing the torsional scans or identified energy minima for the conformers of this compound.

Intramolecular Hydrogen Bonding Networks

The presence of amino and imino groups in this compound suggests the possibility of intramolecular hydrogen bonding. A detailed computational study would identify the presence, strength, and geometry of such interactions. Intramolecular hydrogen bonds can significantly influence the molecule's conformational preferences, stability, and spectroscopic properties.

Specific information regarding the intramolecular hydrogen bonding networks within this compound is not documented in the available literature.

Prediction of Spectroscopic Properties

Theoretical spectroscopy predicts the spectral characteristics of a molecule before it is experimentally synthesized or analyzed, aiding in its identification and characterization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can map out the potential energy surface of a chemical reaction, providing deep insights into its mechanism and kinetics.

Solvent Effects on Reaction EnergeticsReactions are often performed in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including individual solvent molecules in the calculation. These simulations would reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby affecting the overall reaction barrier and mechanism.

Although these computational methodologies are well-established, their application to "this compound" has not been documented in the available scientific literature. Therefore, no specific data tables or detailed research findings can be presented for this compound.

In Silico Screening and Design of Derivatives (Molecular Docking with theoretical targets, if applicable)

In silico screening and molecular docking are powerful computational techniques that allow for the rapid assessment of the binding affinity and interaction patterns of a ligand, such as this compound or its derivatives, with a specific biological target, typically a protein or enzyme. This approach is fundamental in modern drug discovery for identifying lead compounds and optimizing their structures to enhance efficacy and reduce potential side effects.

Selection of Theoretical Targets:

The choice of a theoretical target for molecular docking studies of this compound would be guided by the known biological activities of analogous compounds. Benzimidazole (B57391) and benzamidine (B55565) derivatives have been investigated for a wide range of therapeutic applications, suggesting several potential targets for this compound. tandfonline.comymerdigital.comnih.gov

Potential therapeutic areas and their corresponding protein targets for which derivatives of this compound could be screened include:

Anticancer: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 8 (CDK-8), Estrogen Receptor-alpha (ER-alpha), Peptidyl-prolyl cis/trans isomerase Pin1, Topoisomerase I, and Cyclooxygenase-2 (COX-2) are established targets in cancer therapy. nih.govukm.mymdpi.comacs.orgekb.eg

Antitubercular: Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. tandfonline.comnih.gov

Antibacterial: DNA gyrase and Topoisomerase II are essential bacterial enzymes that can be targeted to inhibit bacterial replication. researchgate.net Other potential targets include Glucosamine-6-phosphate synthase and N-myristoyltransferase. nih.gov

Molecular Docking Simulation:

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A library of virtual derivatives of this compound would then be designed by modifying its core structure with various functional groups. These modifications could include altering substituents on the phenyl ring or modifying the N-cyanoimidamide group to explore different chemical spaces and potential interactions.

Computational software is then used to predict the most likely binding pose of each derivative within the active site of the target protein. The simulation calculates a docking score, which is an estimation of the binding affinity. Lower docking scores generally indicate a more favorable binding interaction.

The analysis of the docking results would focus on key interactions such as:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site is a crucial factor for stable binding.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein also contribute significantly to binding affinity.

Design of Derivatives and Interpretation of Findings:

The insights gained from molecular docking studies would guide the rational design of novel this compound derivatives. For instance, if a particular region of the binding pocket is found to be hydrophobic, derivatives with lipophilic substituents at the corresponding position could be designed to enhance binding. Conversely, if a hydrogen bond donor or acceptor on the ligand is shown to form a critical interaction, modifications would aim to preserve or strengthen this interaction.

The following interactive data table provides a hypothetical example of the type of data that could be generated from a molecular docking study of designed this compound derivatives against a theoretical protein target. The docking scores and interacting residues are illustrative and based on typical findings in similar studies.

DerivativeStructureDocking Score (kcal/mol)Key Interacting Amino Acid ResiduesHydrogen Bonds
This compound (Parent) -6.5ASP89, LYS12, TYR922
Derivative 1 (4-amino-3-chloro-N-cyanobenzimidamide) -7.2ASP89, LYS12, TYR92, PHE1123
Derivative 2 (4-amino-N-cyano-3-methoxybenzimidamide) -6.8ASP89, LYS12, SER902
Derivative 3 (4-amino-N-cyano-3,5-dichlorobenzimidamide) -7.8ASP89, LYS12, TYR92, PHE112, LEU1154

Based on these hypothetical results, "Derivative 3" would be identified as a promising candidate for synthesis and further biological evaluation due to its superior docking score, which is attributed to additional favorable interactions within the active site. This iterative process of computational design, followed by synthesis and experimental testing, is a cornerstone of modern drug discovery.

Applications in Advanced Organic Synthesis and Material Science Non Biological

4-Amino-N-cyanobenzimidamide as a Building Block for Complex Molecules

The presence of multiple reactive sites makes this compound an invaluable synthon, or molecular building block, for the assembly of intricate organic structures. umich.eduresearchgate.net The primary amino group can act as a nucleophile or a base, the cyano group can participate in cycloadditions and other transformations, and the imidamide functional group offers further reaction possibilities, enabling chemists to construct diverse and complex molecules from a single starting material.

Nitrogen-containing heterocycles are core structures in a vast array of functional molecules, including pharmaceuticals and materials. nih.govresearchgate.net The functional groups within this compound provide several pathways for the synthesis of such heterocyclic systems.

The primary amino group can react with dicarbonyl compounds or their equivalents to form heterocycles like pyrroles or pyrazines. More significantly, the combination of the amino group and the adjacent N-cyanoimidamide functionality can be exploited in cyclization reactions to build fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of quinazoline (B50416) or triazine derivatives, which are important scaffolds in materials science. The cyanamide (B42294) moiety itself is a crucial intermediate in the synthesis of a variety of nitrogen-containing heterocycles. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Type Potential Heterocycle Reaction Principle
α-Haloketones Substituted Quinolines Condensation followed by cyclization
Orthoesters Fused Triazines Cyclocondensation involving the amino and imidamide groups
Dicarbonyl Compounds Fused Pyrimidines Reaction with the imidamide moiety

This table presents hypothetical reaction outcomes based on the known reactivity of the functional groups present in this compound.

Condensation reactions are fundamental to organic synthesis, and this compound is well-suited for such transformations. The primary aromatic amine can readily condense with aldehydes and ketones to form Schiff bases (imines). These intermediates can be further modified or can participate in subsequent cyclization reactions to generate more complex structures. nih.gov

Intramolecular condensation and cyclization are also feasible, particularly when another reactive group is introduced into the molecule. For example, a reaction that introduces a carboxylic acid or ester group ortho to the amino group could facilitate a cyclization to form a benzodiazepinone derivative. The condensation reaction between aromatic nitriles and amino thiols to form nanoparticles through cyclization highlights the potential for similar self-assembly processes involving the cyano group of this compound. nih.govresearchgate.net

Role in Multi-Component Reactions (e.g., Ugi-type reactions if applicable)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. beilstein-journals.orgnih.gov

The primary amino group of this compound makes it an ideal candidate to serve as the amine component in Ugi-type reactions. By participating in a U-4CR, the entire 4-(N-cyanoimidamido)aniline scaffold can be incorporated into a larger, more complex molecule in a single, efficient step. This approach allows for the rapid generation of a library of diverse compounds built around this unique core, which can then be screened for applications in material science.

A hypothetical Ugi reaction involving this compound could proceed as follows:

Amine: this compound

Carbonyl: An aldehyde (e.g., isobutyraldehyde)

Carboxylic Acid: A carboxylic acid (e.g., acetic acid)

Isocyanide: An isocyanide (e.g., tert-butyl isocyanide)

The resulting product would be a complex α-acylamino amide bearing the 4-(N-cyanoimidamido)phenyl group, demonstrating the power of MCRs to build molecular complexity.

Precursor for Advanced Organic Materials (e.g., polymers, sensors)

The structural features of this compound—a rigid aromatic core, multiple hydrogen-bonding sites, and a polar cyano group—make it an attractive precursor for the synthesis of advanced organic materials. These materials could include high-performance polymers, chemosensors, or functional organic frameworks.

This compound can function as a monomer in various polymerization reactions. The presence of two distinct reactive nitrogen functionalities (the primary amine and the imidamide) allows for its use in step-growth polymerization.

Polyamide Synthesis: The primary amino group can react with diacyl chlorides or dicarboxylic acids to form aromatic polyamides (aramids). These polymers are known for their exceptional thermal stability and mechanical strength. chemrxiv.org

Polyurea and Polyurethane Synthesis: Reaction of the primary amine with diisocyanates or diisothiocyanates would yield polyureas and polythioureas, respectively.

Cross-linking via Cyano Group: The cyano groups pendant on the polymer backbone can undergo thermally induced cyclotrimerization to form highly stable triazine rings. This process creates cross-links between polymer chains, resulting in a rigid, thermosetting network with enhanced thermal and chemical resistance. Polymers containing polar cyano groups are of interest for developing advanced electrical and optical materials due to the large dipole moment they impart. sapub.orgresearchgate.net

Table 2: Potential Polymerization Pathways for this compound

Co-monomer Polymer Type Key Linkage Potential Properties
Diacyl Chloride Polyamide Amide (-CO-NH-) High thermal stability, mechanical strength
Diisocyanate Polyurea Urea (-NH-CO-NH-) Toughness, elasticity

This table outlines potential polymers derived from this compound based on established polymerization chemistry.

The unique electronic and structural properties of this compound can be harnessed to design functional organic materials.

Chemosensors: The combination of the electron-donating amino group and the electron-withdrawing cyano and imidamide groups creates a push-pull electronic system. This can lead to interesting photophysical properties, such as fluorescence, that may be sensitive to the local environment. By incorporating this molecule into a larger structure, it could serve as a signaling unit in a chemosensor for detecting specific ions or molecules that interact with the hydrogen-bonding sites of the imidamide group.

Organic Semiconductors: The planar aromatic structure and potential for strong intermolecular interactions (via hydrogen bonding and π-π stacking) are desirable features for charge transport in organic electronic devices. Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

High-Performance Polymers: As mentioned, polymers derived from this monomer are expected to exhibit high thermal stability. researchgate.net The rigid backbone and strong intermolecular hydrogen bonds would lead to materials with high glass transition temperatures and good dimensional stability, suitable for applications in aerospace and electronics.

Molecular Interactions and Biological Relevance Fundamental Research Perspective

Structure-Activity Relationship (SAR) Studies on Analogues of 4-Amino-N-cyanobenzimidamide

Structure-activity relationship (SAR) studies on analogous compounds provide a framework for predicting how the structural features of this compound might govern its biological profile.

Research on related benzamide (B126) and benzimidazole (B57391) derivatives has consistently shown that modifications to the aromatic ring and the amidine/amide functional groups have a profound impact on molecular recognition.

For instance, in a series of 4-amino-N-phenylbenzamide analogues studied for their anticonvulsant activity, the conformation of the molecule, dictated by substitutions on the phenyl ring, was found to be critical for activity. A consistent conformation that facilitates hydrogen bonding to the carbonyl oxygen of the central amide group was observed in the most active compounds. This suggests that for this compound, the spatial arrangement of the amino and N-cyanoimidamide groups will be a key determinant of its ability to be recognized by a biological target.

In another relevant study on 4-Amino-N-(4-aminophenyl)benzamide analogues designed as inhibitors of DNA methyltransferase (DNMT), the nature and size of substituents on the aromatic rings were crucial for inhibitory activity. nih.gov Tricyclic moieties like acridine (B1665455) were found to decrease activity, while bicyclic substituents such as quinoline (B57606) were well-tolerated. nih.gov This highlights the importance of steric factors in the binding pocket.

Table 1: Impact of Structural Modifications on Molecular Recognition in Analogues

Structural FeatureImpact on Molecular Recognition in Analogues
Amino Group Position The 4-amino substitution pattern is common in biologically active benzamides, often acting as a crucial hydrogen bond donor.
Amidine/Amide Group This group typically engages in hydrogen bonding with target proteins. The N-cyano substitution in the title compound is expected to alter the hydrogen bonding capacity and electronic nature of the amidine.
Aromatic Ring Substituents The type and position of other substituents on the benzene (B151609) ring can influence binding affinity and selectivity through steric and electronic effects.

Based on studies of its analogues, this compound could potentially interact with several classes of biomolecules.

Enzymes: Benzamide and benzimidazole derivatives are known to inhibit a wide range of enzymes. For example, 4-aminobenzamide (B1265587) is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. sigmaaldrich.com The 4-Amino-N-(4-aminophenyl)benzamide scaffold has been successfully utilized to develop inhibitors of DNA methyltransferase (DNMT). nih.gov The binding affinity of these analogues is typically in the micromolar to nanomolar range and is driven by specific hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Nucleic Acids: The planar aromatic structure of this compound, coupled with its hydrogen-bonding functionalities, suggests a potential for interaction with DNA or RNA. Structurally related benzimidazoles have been shown to bind to the minor groove of DNA. These interactions are often stabilized by hydrogen bonds between the amidine moiety and the base pairs of the nucleic acid.

Table 2: Binding Affinities of Analogous Compounds to Model Biomolecules

Analogue ClassTarget BiomoleculeReported Binding Affinity (IC₅₀)
4-Amino-N-(4-aminophenyl)benzamide derivativesHuman DNMT3A~0.9 µM - 15 µM
Benzamide DerivativesAcetylcholinesterase~2.49 µM

Fundamental Mechanisms of Interaction with Biological Systems

The potential mechanisms by which this compound could interact with biological systems can be inferred from detailed studies of its analogues at a mechanistic level.

Should this compound act as an enzyme inhibitor, a likely mechanism would be competitive inhibition. In this model, the compound would bind to the active site of an enzyme, preventing the binding of the natural substrate. For example, in the case of DNMT inhibitors with a similar scaffold, the molecule occupies the binding site for the cofactor S-adenosyl-L-methionine and the cytosine substrate, thereby blocking the transfer of a methyl group to the DNA. nih.gov The key interactions stabilizing the enzyme-inhibitor complex would likely involve hydrogen bonds from the 4-amino group and the N-H of the imidamide, as well as π-π stacking interactions from the aromatic ring.

Biophysical studies of benzamide and benzimidazole derivatives binding to their protein targets have revealed important insights. X-ray crystallography has shown how these molecules orient themselves within active sites to maximize favorable interactions. For example, the crystal structures of 4-amino-N-phenylbenzamide anticonvulsants have demonstrated a consistent conformation that facilitates hydrogen bonding to the central amide group.

Molecular docking and dynamics simulations of related compounds have further elucidated the binding modes. These computational studies often highlight the importance of specific amino acid residues in the binding pocket that form hydrogen bonds or engage in hydrophobic interactions with the ligand. Such studies could be prospectively applied to this compound to predict its likely binding partners and interaction modes.

The interaction of small molecules with nucleic acids is a well-established field. For a compound like this compound, the primary mode of non-covalent interaction with DNA would likely be groove binding. The crescent shape of the molecule could allow it to fit snugly into the minor groove of the DNA double helix. The stability of such a complex would be derived from a combination of van der Waals forces, electrostatic interactions between the potentially protonated amino group and the phosphate (B84403) backbone, and specific hydrogen bonds between the amidine protons and the electron-rich atoms on the floor of the groove (typically N3 of adenine (B156593) and O2 of thymine). While less likely for a molecule of this size, intercalation between base pairs cannot be entirely ruled out without experimental evidence.

Chemo-Enzymatic Synthesis and Biocatalysis Applications

As of the current body of scientific literature, there is no specific information available regarding the chemo-enzymatic synthesis or biocatalysis applications of this compound. Searches of academic and research databases did not yield any studies detailing the use of enzymes in either the synthesis of this particular compound or its application as a substrate or catalyst in biocatalytic processes.

Future research may explore the potential for enzymatic methods in the production of this compound, potentially offering greener and more selective synthetic routes compared to traditional chemical methods. Additionally, the structure of this compound could be investigated for its potential as a substrate or inhibitor in various enzyme systems, which could open avenues for its use in biocatalysis. However, at present, there is a notable absence of published research in these specific areas.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for isolating 4-Amino-N-cyanobenzimidamide from complex matrices and assessing its purity. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties, primarily its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and polar compounds like this compound. researchgate.net The development of a robust HPLC method is crucial for achieving accurate quantification and purity assessment. asianjpr.com A reversed-phase approach is typically the most suitable starting point. semanticscholar.org

Method development involves a systematic optimization of several key parameters:

Column Selection: A C8 or C18 stationary phase is commonly chosen for separating aromatic amines, providing a good balance of retention and resolution. semanticscholar.org

Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid to control ionization) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is effective. ajol.info The gradient program is optimized to ensure adequate retention of the analyte while eluting impurities with different polarities. ajol.info

Detector and Wavelength: Given the aromatic structure, a UV-Visible detector is highly effective. asianjpr.com The detection wavelength is selected based on the compound's maximum absorbance, typically determined by scanning a standard solution across the 190–400 nm range to ensure high sensitivity. ajol.info

Sample Preparation: The diluent for the sample is usually a mixture similar to the initial mobile phase conditions to ensure good peak shape and compatibility with the chromatographic system. semanticscholar.org

The specificity of the method is confirmed by demonstrating that the analyte peak is free from interference from blanks, impurities, or degradation products. semanticscholar.orgwu.ac.th

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column Zorbax XDB-C8 (150 mm x 4.6 mm, 5 µm)Provides reversed-phase separation based on hydrophobicity. semanticscholar.org
Mobile Phase A 0.1% Formic Acid in WaterControls pH and ensures consistent ionization of the analyte. ajol.info
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the column. ajol.info
Gradient Program Start at 5% B, increase to 95% B over 15 minAllows for the separation of compounds with a wide range of polarities. semanticscholar.org
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA typical volume for analytical injections.
Detector UV-Visible or Photodiode Array (PDA)Detects chromophoric compounds; PDA provides spectral data for peak purity assessment. asianjpr.com
Detection Wavelength ~254 nm (To be optimized)Wavelength of maximum absorbance for sensitive detection.

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, stemming from the primary amine and imidamide functional groups, leads to low volatility and poor chromatographic performance. researchgate.netsigmaaldrich.com These polar groups can form intermolecular hydrogen bonds, which prevent the compound from vaporizing at temperatures suitable for GC analysis without thermal decomposition. researchgate.net

To overcome these limitations, a derivatization step is essential. sigmaaldrich.com Derivatization is a chemical modification process that converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte suitable for GC separation. researchgate.netnih.gov This strategy not only improves chromatographic behavior but can also enhance detection sensitivity. nih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a cornerstone for the successful analysis of polar molecules like this compound, particularly in GC and sometimes to improve performance in LC-MS. asianjpr.comresearchgate.net The primary target for derivatization on this molecule is the active hydrogen on the primary amino group. researchgate.netlibretexts.org

Reagents and Reaction Conditions for Specific Functional Groups

The selection of a derivatizing reagent is critical and depends on the functional groups present in the analyte. For the primary amine in this compound, several classes of reagents are effective.

Silylation Reagents: These are among the most common derivatizing agents for GC analysis. libretexts.org Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with active hydrogens on amino groups to form stable and less polar tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnih.gov Silylation reactions are often performed in an aprotic solvent and may require heating to ensure the reaction goes to completion. nih.gov

Acylation Reagents (Chloroformates): Alkyl chloroformates, such as propyl chloroformate (PCF) or ethyl chloroformate (ECF), react with primary amines to form stable carbamates. phenomenex.commdpi.com These reactions are typically fast and can be performed in an aqueous/organic biphasic system, often with a base like pyridine (B92270) to catalyze the reaction. phenomenex.commdpi.com

Fluorinated Reagents: For enhanced sensitivity with an electron capture detector (ECD) or for mass spectrometry, fluorinated acylating reagents like heptafluorobutyl chloroformate (HFBCF) can be used. researchgate.net

Table 2: Common Derivatization Reagents for Amino Groups

Reagent ClassExample ReagentTarget Functional GroupDerivative FormedTypical Reaction Conditions
Silylation MTBSTFAPrimary Amine (-NH₂)TBDMS DerivativeAprotic solvent (e.g., Acetonitrile), Heat (e.g., 60-100 °C) sigmaaldrich.com
Acylation Propyl Chloroformate (PCF)Primary Amine (-NH₂)Propyl CarbamateBiphasic system (e.g., Hexane/Water), Basic pH (e.g., pH 9-10) researchgate.netphenomenex.com
Acylation Ethyl Chloroformate (ECF)Primary Amine (-NH₂)Ethyl CarbamatePyridine catalyst, Chloroform for extraction mdpi.com

Optimization for Sensitivity and Selectivity

To ensure reliable and reproducible results, the derivatization reaction must be optimized. The goal is to achieve a reaction yield of over 95% without sample loss or the formation of interfering byproducts. researchgate.netnih.gov Key parameters for optimization include:

Reagent Concentration: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. researchgate.net The optimal ratio of reagent to analyte is determined experimentally. researchgate.net

Reaction Temperature and Time: The reaction kinetics are influenced by temperature. Higher temperatures can accelerate the reaction, but excessive heat may degrade the analyte or the derivative. researchgate.net Time-course studies are performed to find the shortest duration required for maximum derivative formation. mdpi.com

Solvent and pH: The choice of solvent and the pH of the reaction medium are critical. For instance, chloroformate reactions often require a basic pH to proceed efficiently. phenomenex.com The solvent must be compatible with both the analyte and the reagent. phenomenex.com

Response surface methodology can be employed as a statistical tool to systematically investigate the effects of these variables and determine the optimal conditions for achieving maximum sensitivity and selectivity. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a powerful tool for the comprehensive analysis of this compound. asianjpr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing the compound directly without derivatization. researchgate.net It offers high sensitivity and selectivity, which is particularly useful for quantifying trace levels of the compound in complex matrices. nih.gov The mass spectrometer provides molecular weight information from the parent ion and structural details from fragmentation patterns generated via tandem mass spectrometry (MS/MS). mdpi.comnih.gov This allows for confident identification and differentiation from structurally similar isomers. nih.gov Derivatization can still be employed in LC-MS to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS is used for the separation and identification of the now-volatile this compound derivative. nih.gov The mass spectrometer acts as a highly specific detector, identifying the derivative based on its characteristic mass spectrum and fragmentation patterns. sigmaaldrich.comnih.gov This provides a high degree of confidence in the analytical results and is a standard method for metabolomic profiling and impurity identification. nih.govnih.gov

Table 3: Summary of Hyphenated Techniques for Analysis

TechniqueAnalyte FormKey AdvantagesTypical Application
LC-MS/MS Native or DerivatizedHigh sensitivity and selectivity; no derivatization required; structural elucidation. researchgate.netnih.govQuantification in biological matrices; impurity profiling.
GC-MS DerivatizedExcellent separation efficiency; confident identification via mass spectral libraries. nih.govnih.govMetabolite analysis; purity assessment of raw materials.

Quantitative and Qualitative Aspects in Complex Mixtures

The analysis of this compound in complex mixtures, such as in the final active pharmaceutical ingredient (API) of Rilpivirine or in reaction mixtures, requires methods that are both selective and sensitive. The primary techniques employed for such purposes are chromatographic methods, which are adept at separating individual components from a multifaceted matrix.

Quantitative Analysis

For the quantitative determination of this compound, High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the industry standard. The quantitative performance of such a method would be validated to assess its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

A hypothetical RP-HPLC method for the quantification of this compound would likely involve a C18 column, which is versatile for separating compounds of intermediate polarity. The mobile phase would be a carefully optimized mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from the parent API and other impurities. Detection is typically accomplished using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Injection Volume 10 µL

The validation of such a method would ensure that it can reliably quantify this compound at the required low levels, often in the parts-per-million (ppm) range relative to the main component.

Qualitative Analysis

For the qualitative identification of this compound, especially in the context of impurity profiling and stability studies, the coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool. LC-MS provides not only the retention time of the compound but also its mass-to-charge ratio (m/z), which is a highly specific identifier. Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) can provide structural information, confirming the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for the qualitative analysis of aromatic amines. However, for a non-volatile and thermally labile compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

Development of Novel Detection Methods

Beyond standard chromatographic techniques, research into novel detection methods for compounds containing specific functional groups present in this compound, such as the amidine and cyano groups, is an active area.

Fluorescence-based assays represent a promising avenue for the sensitive detection of aromatic amidines. One such method involves the reaction of the amidine group with glyoxal (B1671930) and an aromatic aldehyde to form a fluorophore. This reaction can be adapted for high-throughput screening and offers high sensitivity and accuracy. While this has been applied to benzamidine (B55565), a similar principle could potentially be developed for this compound.

For the cyano moiety, novel fluorescent sensors are being developed. These sensors often work on the principle of a nucleophilic attack by the cyanide ion on the sensor molecule, leading to a detectable change in fluorescence. While typically designed for free cyanide ions, the development of sensors for organic nitriles is a logical extension of this research.

The development of such novel methods could lead to faster, more sensitive, and potentially field-portable analytical tools for the detection of this compound and related compounds in various matrices.

Future Research Directions and Unexplored Avenues for 4 Amino N Cyanobenzimidamide

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling broader investigation into the properties and applications of 4-Amino-N-cyanobenzimidamide. While general methods for the synthesis of amidines and N-cyanoamidines exist, future research could focus on pathways tailored to this specific molecule, emphasizing atom economy, milder reaction conditions, and scalability.

One promising avenue is the exploration of metal-free catalytic systems. For instance, photochemical methods employing synergistic copper/nitroxyl radical catalysis could offer a greener alternative to traditional methods for forming the amidine moiety. researchgate.net Another approach could involve the direct condensation of 4-aminobenzonitrile (B131773) with a cyanamide (B42294) source, potentially catalyzed by environmentally benign reagents like sodium iodide, which has been shown to be effective in the synthesis of N-sulfonyl formamidines. organic-chemistry.org

Furthermore, multicomponent reactions represent a powerful strategy for the efficient construction of complex molecules like this compound and its derivatives in a single step. Investigating novel multicomponent reactions involving a 4-aminobenzonitrile precursor, a source of the amidine nitrogen, and a cyanating agent could lead to highly efficient and diverse synthetic protocols. organic-chemistry.org The table below summarizes potential starting materials and reaction types for future synthetic explorations.

Starting Material (Benzene Ring Source)Reagent for Amidine FormationCyanating Agent SourcePotential Reaction Type
4-AminobenzonitrileAmmonia (B1221849) or primary amineCyanogen bromidePinner reaction followed by cyanation
4-Aminobenzamide (B1265587)Dehydrating agent, then cyanamide-Direct amidation and subsequent functionalization
4-NitrobenzonitrileReduction, then amine additionCyanamideReduction followed by amidation

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry offers a powerful toolkit for the rational design of this compound derivatives with tailored electronic, optical, and chemical properties. By employing techniques such as Density Functional Theory (DFT), researchers can predict how various substituents on the aromatic ring or modifications to the amidine and cyano groups will influence the molecule's behavior.

Future computational studies could focus on:

Tuning Optoelectronic Properties: DFT calculations can be used to predict the absorption and emission spectra of novel derivatives. acs.org This would be invaluable for designing derivatives with specific spectroscopic signatures for applications as fluorescent probes or in materials science. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the benzene (B151609) ring could be systematically studied to modulate the intramolecular charge transfer (ICT) characteristics, a key factor in the design of fluorescent sensors.

Predicting Reactivity and Reaction Mechanisms: Computational modeling can elucidate the mechanisms of potential reactions involving this compound. nih.gov This includes predicting the most likely sites for electrophilic or nucleophilic attack and calculating the activation energies for various transformations. Such studies would guide the experimental design of novel reactions and the synthesis of new heterocyclic systems.

Screening for Biological Activity: Molecular docking simulations could be employed to predict the binding affinity of this compound derivatives to various biological targets. nih.govnih.gov While outside the direct scope of fundamental chemical research, these in silico screening methods can provide valuable initial insights into potential biomedical applications, guiding further experimental validation.

Investigation of its Role in Emerging Chemical Reactions

The unique combination of functional groups in this compound suggests its potential as a versatile building block in a variety of emerging chemical reactions. The amidine moiety can act as a precursor to a wide range of heterocyclic compounds, while the amino and cyano groups offer additional sites for chemical transformation. researchgate.net

Future research could explore the following:

Synthesis of Novel Heterocycles: N-cyanoamidines are known to react with β-dicarbonyl compounds to form substituted pyrimidines. bohrium.com Investigating the reactivity of this compound with a diverse range of diketones, ketoesters, and other suitable substrates could lead to the synthesis of novel, highly functionalized pyrimidine (B1678525) derivatives with potential applications in medicinal chemistry and materials science.

Cascade Reactions: The multiple reactive sites on the molecule make it an ideal candidate for cascade reactions, where a series of transformations occur in a single pot. For example, a reaction could be initiated at the amino group, followed by an intramolecular cyclization involving the amidine or cyano functionality. researchgate.net

Participation in Click Chemistry: The cyano group could potentially be transformed into a tetrazole ring, a common moiety in click chemistry, thereby allowing for the straightforward conjugation of this compound to other molecules.

Potential as a Spectroscopic Probe in Chemical Biology Research (fundamental)

The inherent spectroscopic properties of aromatic amines and nitriles suggest that this compound and its derivatives could be developed as novel spectroscopic probes for fundamental studies in chemical biology. The fluorescence of aminobenzonitrile derivatives is often sensitive to the local environment, making them useful for probing changes in polarity, viscosity, and the presence of specific analytes. acs.org

Key research directions in this area include:

Development of Environment-Sensitive Probes: The amino and cyano groups can act as donor-acceptor pairs, leading to intramolecular charge transfer (ICT) upon photoexcitation. The emission wavelength and quantum yield of such molecules are often highly dependent on the polarity of the surrounding medium. Future work could involve synthesizing and characterizing derivatives of this compound to optimize their solvatochromic properties for use as probes of cellular microenvironments.

Design of Turn-On/Turn-Off Fluorescent Sensors: The reactivity of the amidine or cyano group could be exploited to design fluorescent sensors that exhibit a change in their emission upon binding to a specific ion or molecule. For example, a reaction that alters the electronic properties of the conjugated system could lead to a "turn-on" or "turn-off" fluorescent response.

Probing Protein-Ligand Interactions: A fluorescently labeled derivative of this compound could be used to study the binding of ligands to proteins. Changes in the fluorescence signal upon binding could provide information about the binding affinity and the local environment of the binding site. nih.gov

The following table outlines the potential spectroscopic properties and their corresponding fundamental research applications.

Spectroscopic PropertyPotential Application
SolvatochromismProbing the polarity of biological microenvironments
Environment-sensitive fluorescence lifetimeMeasuring local viscosity in cells
Fluorescence quenching/enhancementDetecting specific ions or small molecules
AnisotropyStudying molecular binding and aggregation

Interdisciplinary Research Opportunities in Materials Science and Green Chemistry

The structural motifs present in this compound also suggest exciting opportunities for interdisciplinary research, particularly in the fields of materials science and green chemistry.

Materials Science: The benzamidine (B55565) moiety has been used to functionalize surfaces for specific binding applications. researchgate.net Derivatives of this compound could be explored as building blocks for the synthesis of novel polymers or as ligands for the creation of metal-organic frameworks (MOFs). The amino group provides a convenient handle for polymerization or for grafting onto surfaces, while the conjugated aromatic system and polar functional groups could impart interesting electronic or optical properties to the resulting materials.

Green Chemistry: Future research into the synthesis of this compound should prioritize the principles of green chemistry. This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric reactions, and the use of environmentally benign solvents such as water or ionic liquids. rsc.orgnih.gov For example, enzymatic methods for the formation of the amidine bond could be explored as a sustainable alternative to traditional chemical methods. nih.gov Furthermore, the development of efficient, one-pot syntheses would reduce waste and energy consumption. organic-chemistry.org

Q & A

Q. Answer :

  • Reductive Amination : Start with 4-cyanobenzamide derivatives (e.g., 4-cyanobenzamide ). Reduce the cyano group to an amine using LiAlH4 or hydrogen gas with a palladium catalyst .
  • Substitution Reactions : React brominated benzimidamide precursors with cyanide nucleophiles under basic conditions (e.g., NaH in DMF) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95%) .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Answer :

  • Storage : Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation .
  • Handling : Use gloves and fume hoods to avoid skin/eye contact. Avoid static discharge due to potential flammability .
  • Decomposition Risks : Monitor for color changes (yellowing indicates degradation) and test stability via TLC every 6 months .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Answer :

  • NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm amine (-NH2 at δ 5.5–6.5 ppm) and cyano groups (C≡N stretching at ~2200 cm<sup>-1</sup> in IR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C8H7N3O, exact mass: 161.0589) .
  • Elemental Analysis : Confirm C, H, N percentages (deviation <0.4% acceptable) .

Advanced: How can conflicting solubility data for this compound in polar solvents be resolved?

Q. Answer :

  • Controlled Experiments : Test solubility in DMSO, water, and methanol at 25°C and 50°C. Use UV-Vis spectroscopy to quantify dissolved compound .
  • pH-Dependent Studies : Adjust pH (2–12) to assess protonation effects on solubility. Amine groups may enhance solubility in acidic conditions .
  • Molecular Dynamics Simulations : Model solvent interactions using software like Gaussian or GROMACS to predict solubility trends .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Q. Answer :

  • Catalyst Screening : Compare Pd/C vs. Raney nickel for reductive steps. Pd/C typically offers higher yields (>80%) .
  • Reaction Monitoring : Use in situ FTIR to track cyano-to-amine conversion and terminate reactions at 90% completion to avoid over-reduction .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb water in amidation steps, reducing hydrolysis side reactions .

Advanced: How can researchers validate the biological activity of this compound against cancer cell lines?

Q. Answer :

  • In Vitro Assays : Use MTT assays on HeLa and MCF-7 cells. Include positive controls (e.g., cisplatin) and measure IC50 values .
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target Identification : Conduct molecular docking studies with proteins like topoisomerase II or tubulin, followed by SPR binding assays .

Advanced: What analytical methods resolve discrepancies in reported melting points for this compound?

Q. Answer :

  • DSC/TGA Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points and thermogravimetric analysis (TGA) to detect impurities .
  • Recrystallization Trials : Recrystallize from ethanol/water mixtures (70:30 v/v) and compare melting points across batches .
  • Interlab Validation : Collaborate with independent labs to standardize measurement protocols (heating rate: 5°C/min) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.